Methyl 4,4-dimethoxy-3-oxopentanoate
Overview
Description
“Methyl 4,4-dimethoxy-3-oxopentanoate” is an ester . It is also known by other synonyms such as “Methyl 4,4-dimethoxy-3-oxovalerate” and "Methyl4,4-dimethoxy-3-oxopentanoate" .
Synthesis Analysis
The preparation of “Methyl 4,4-dimethoxy-3-oxopentanoate” in tetrahydrofuran has been reported . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .
Molecular Structure Analysis
The molecular formula of “Methyl 4,4-dimethoxy-3-oxopentanoate” is C8H14O5 . The molecular weight is 190.19 g/mol . The IUPAC name is methyl 4,4-dimethoxy-3-oxopentanoate . The InChI is InChI=1S/C8H14O5/c1-8 (12-3,13-4)6 (9)5-7 (10)11-2/h5H2,1-4H3 . The Canonical SMILES is CC (C (=O)CC (=O)OC) (OC)OC .
Chemical Reactions Analysis
“Methyl 4,4-dimethoxy-3-oxopentanoate” may be used in chemical synthesis . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4,4-dimethoxy-3-oxopentanoate” include a molecular weight of 190.19 g/mol . The compound has a computed XLogP3-AA value of 0 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass are 190.08412354 g/mol . The topological polar surface area is 61.8 Ų . The compound has 13 heavy atoms . The complexity of the compound is 195 .
Scientific Research Applications
- Application Summary : Methyl 4,4-dimethoxy-3-oxopentanoate is used as a substrate in the synthesis of new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives . It’s also used in the preparation of neat α-oxoketene, carbomethoxypivaloylketene .
This compound is likely used in typical organic synthesis procedures, which may involve reactions under controlled conditions of temperature and pressure, using various catalysts and solvents . The production of new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives suggests potential applications in the development of new organic compounds, which could have various uses in fields such as medicinal chemistry, materials science, and others .
This compound is likely used in typical organic synthesis procedures, which may involve reactions under controlled conditions of temperature and pressure, using various catalysts and solvents . The production of new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives suggests potential applications in the development of new organic compounds, which could have various uses in fields such as medicinal chemistry, materials science, and others .
properties
IUPAC Name |
methyl 4,4-dimethoxy-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJOBUKEHFXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408094 | |
Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethoxy-3-oxopentanoate | |
CAS RN |
62759-83-5 | |
Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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